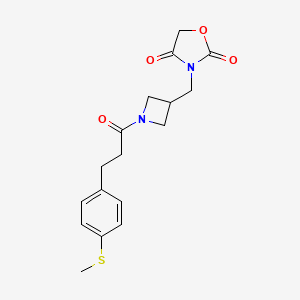
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound characterized by its multi-functional groups and significant pharmaceutical potential. Its structure combines azetidine, oxazolidine, and thioether functionalities, making it a subject of interest in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has diverse applications across multiple fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studied for its interactions with biological targets.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the synthesis of advanced materials and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, including:
Formation of the Azetidine Ring: : Starting from a suitable amino acid derivative, the azetidine ring is formed via cyclization, often using dehydrating agents like phosphorus oxychloride or thionyl chloride.
Introduction of the Propanoyl Group: : The 3-(4-(Methylthio)phenyl)propanoyl group is introduced through acylation reactions, utilizing acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Formation of Oxazolidine-2,4-dione: : The final step involves the formation of the oxazolidine-2,4-dione moiety, achieved via cyclization with urea derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned steps to enhance yield and purity while minimizing environmental impact. This could include:
Continuous Flow Synthesis: : Increasing efficiency and scalability.
Green Chemistry Principles: : Utilizing safer solvents and reagents.
Catalysis: : Employing catalysts to lower energy requirements and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or KMnO4, potentially modifying the thioether group.
Reduction: : Reduction of the oxazolidine ring can be achieved using lithium aluminum hydride or similar reagents.
Substitution: : The aromatic ring is susceptible to electrophilic substitution, with common reagents including halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing Agents: : H2O2, KMnO4.
Reducing Agents: : LiAlH4, NaBH4.
Acidic/Basic Catalysts: : H2SO4, NaOH.
Major Products
Reactions involving this compound can yield various products:
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and alcohols.
Substitution Products: : Halogenated derivatives, nitro compounds.
Mécanisme D'action
Mechanism
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance:
Binding to Enzymes: : Inhibition or activation of enzymatic pathways.
Modulating Receptors: : Interaction with cellular receptors to alter signal transduction.
Molecular Targets and Pathways
Key targets include:
Enzymes: : Cyclooxygenase, proteases.
Receptors: : G-protein coupled receptors, ion channels.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-((1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione stands out due to its unique combination of structural features and functional groups. Similar compounds include:
Penicillin Derivatives: : Similar azetidine ring structure.
Oxazolidinones: : Comparable oxazolidine moiety.
Thioethers: : Presence of methylthio group.
Conclusion
The synthesis, reactions, applications, and mechanisms of this compound make it a versatile compound of significant scientific interest. Further research and development could unlock its full potential in various fields.
Propriétés
IUPAC Name |
3-[[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24-14-5-2-12(3-6-14)4-7-15(20)18-8-13(9-18)10-19-16(21)11-23-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSQSWMGYAIGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

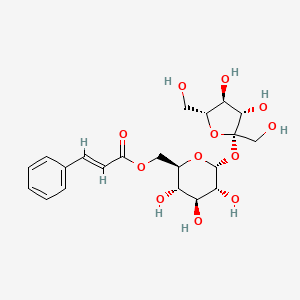
![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)
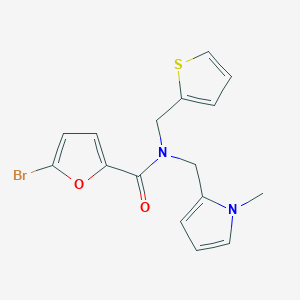
![4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2738945.png)
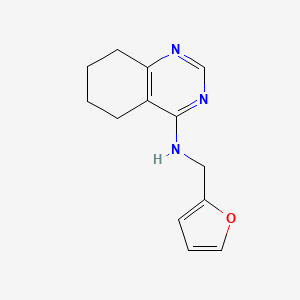
![[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2738947.png)
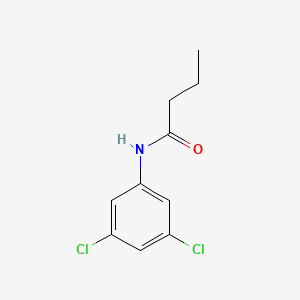
![6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2738950.png)
![ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2738951.png)
![methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2738954.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
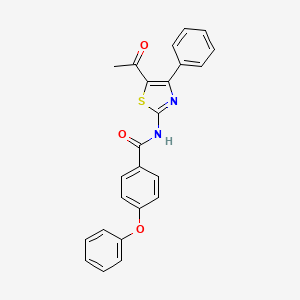
![Tert-butyl 3-{[(3-fluorophenyl)carbamoyl]oxy}azetidine-1-carboxylate](/img/structure/B2738963.png)
